![molecular formula C13H11BrN2O2 B2774684 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-50-9](/img/structure/B2774684.png)
4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of pyrrole and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for further research.
Scientific Research Applications
- Biaryl Intermediates : 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide can be used in the synthesis of biaryl intermediates. Palladium-mediated coupling with various aryl boronic acids leads to the formation of these valuable intermediates .
- Dearomative Arylation-Acylation : The compound participates in cooperative visible-light-mediated and N-heterocyclic carbene (NHC)-catalyzed dearomative arylation-acylation reactions. These reactions yield highly functionalized polycyclic indolines with exclusive diastereoselectivities .
Organic Synthesis and Medicinal Chemistry
Photocatalysis and Arylation Reactions
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-15-13(18)11-6-8(7-16-11)12(17)9-4-2-3-5-10(9)14/h2-7,16H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXEGQOTYQJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
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